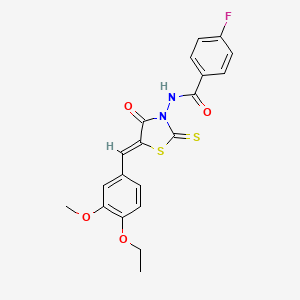

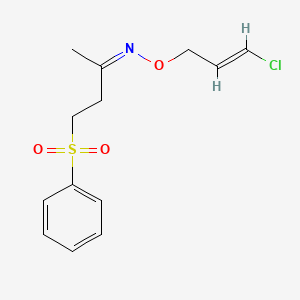

![molecular formula C21H26N4O B2497968 (E)-(4-cinnamylpiperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone CAS No. 2035023-41-5](/img/structure/B2497968.png)

(E)-(4-cinnamylpiperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from basic heterocyclic scaffolds. For instance, derivatives of benzo[d]imidazole and piperazine have been synthesized through reactions involving Schiff’s bases, carbohydrazides, and various aldehydes or ketones to yield compounds with notable antioxidant and antimicrobial activities (Bassyouni et al., 2012). These methodologies highlight the complexity and versatility of synthesizing compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by X-ray diffraction and spectroscopic methods, revealing detailed geometrical configurations. For example, studies have shown the detailed crystal structure of similar compounds, indicating the cis-trans isomerism and the spatial arrangement of molecular fragments (Sokol et al., 2011). These analyses are crucial for understanding the interaction of these compounds with biological targets.

Chemical Reactions and Properties

Compounds with benzo[d]imidazole and piperazine units engage in a variety of chemical reactions, reflecting their reactivity towards different chemical agents. The functional groups present in these molecules, such as the carbonyl and imine groups, play a significant role in their chemical behavior, including their ability to form complexes with metals or undergo nucleophilic attacks (Zhan et al., 2019).

Applications De Recherche Scientifique

Antimicrobial and Antimycobacterial Activities

Compounds structurally related to "(E)-(4-cinnamylpiperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone" have been synthesized and evaluated for their antimicrobial and antimycobacterial activities. For example, a series of benzimidazole derivatives were synthesized and showed significant activity against various microbial strains, including bacteria and fungi. These compounds have been evaluated for their minimum inhibitory concentrations (MICs), indicating their effectiveness in inhibiting microbial growth at low concentrations. This research demonstrates the potential of such compounds in developing new antimicrobial agents (Narasimhan et al., 2011; Patel et al., 2011).

Synthesis and Characterization

Research has also focused on the synthesis and structural characterization of compounds with similar frameworks. These studies involve the development of novel synthetic routes and the exploration of different chemical reactions to obtain derivatives with potential biological activities. For instance, research on the synthesis of new pyrazolo and pyrimidine derivatives containing specific moieties highlights the versatility and potential applications of these compounds in medicinal chemistry (Abdelhamid et al., 2012).

Antioxidant and Antimicrobial Activities

Further research has been conducted on the antioxidant and antimicrobial activities of benzimidazole derivatives, where new compounds were synthesized and evaluated for their ability to scavenge free radicals and inhibit microbial growth. These studies are crucial for understanding the potential of such compounds in treating oxidative stress-related diseases and infections (Bassyouni et al., 2012).

Antiproliferative Activity

Some derivatives have been synthesized and tested for their antiproliferative activity against various human cancer cell lines, indicating their potential as anticancer agents. These compounds have been evaluated using assays such as tubulin polymerization and apoptosis induction to understand their mechanisms of action against cancer cells (Mullagiri et al., 2018).

Antineoplastic Activity

Some novel benzimidazole condensed ring systems have been synthesized and assessed for their antineoplastic activity, showing varying degrees of effectiveness against certain cancer cell lines. This highlights the potential application of these compounds in developing new cancer therapies (Abdel-Hafez, 2007).

Propriétés

IUPAC Name |

[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O/c26-21(18-8-9-19-20(15-18)23-16-22-19)25-13-11-24(12-14-25)10-4-7-17-5-2-1-3-6-17/h1-7,16,18H,8-15H2,(H,22,23)/b7-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPKCWDPUPVIAO-QPJJXVBHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C(=O)N3CCN(CC3)CC=CC4=CC=CC=C4)NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(CC1C(=O)N3CCN(CC3)C/C=C/C4=CC=CC=C4)NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-(4-cinnamylpiperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2497886.png)

![6-[(4-Fluorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2497889.png)

![(2Z)-N-(3-chloro-4-methoxyphenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2497891.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2497895.png)

![2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2497896.png)

![N-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbothioyl)benzenecarboxamide](/img/structure/B2497898.png)

![(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B2497899.png)

![N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2497906.png)

![ethyl 2-[3-(3,4-dimethoxyphenyl)-5-methyl-6,7-dihydro-8H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidin-8-yl]acetate](/img/structure/B2497907.png)